5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2223040-75-1
VCID: VC18914128
InChI: InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(11-18-14)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3
SMILES:
Molecular Formula: C16H24BNO2
Molecular Weight: 273.2 g/mol

5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester

CAS No.: 2223040-75-1

Cat. No.: VC18914128

Molecular Formula: C16H24BNO2

Molecular Weight: 273.2 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester - 2223040-75-1

Specification

CAS No. 2223040-75-1
Molecular Formula C16H24BNO2
Molecular Weight 273.2 g/mol
IUPAC Name 5-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(11-18-14)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3
Standard InChI Key HYOSXSBBFDIUNB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCCC3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is defined by the IUPAC name 5-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The pinacol ester group stabilizes the boronic acid moiety, enhancing its shelf life and reactivity under standard laboratory conditions. Key identifiers include:

PropertyValueSource
CAS Number2223040-75-1
Molecular FormulaC₁₆H₂₄BNO₂
Molecular Weight273.2 g/mol
InChI KeyInChI=1S/C16H24BNO2/c1-15...

The cyclopentyl group at the 5-position of the pyridine ring introduces steric bulk, which can influence regioselectivity in coupling reactions.

Synthetic Methodologies

Halogenation-Boronation Strategy

The synthesis begins with 5-cyclopentylpyridine, which undergoes halogenation at the 2-position using reagents like N-bromosuccinimide (NBS) or iodine monochloride. Subsequent Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the target compound:

5-Cyclopentyl-2-halopyridine+B2pin2Pd catalyst5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester\text{5-Cyclopentyl-2-halopyridine} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester}

This two-step process typically achieves moderate to high yields (60–85%) under inert atmospheres.

Alternative Routes

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application is in forming biaryl linkages via Suzuki-Miyaura reactions. For example, coupling with aryl halides (e.g., bromobenzene) under palladium catalysis produces 5-cyclopentyl-2-arylpyridines, valuable scaffolds in drug discovery:

Ar–X+Boronated pyridinePd0Ar–Pyridine+Byproducts\text{Ar–X} + \text{Boronated pyridine} \xrightarrow{\text{Pd}^0} \text{Ar–Pyridine} + \text{Byproducts}

Key advantages include tolerance to functional groups (e.g., esters, nitriles) and compatibility with aqueous reaction conditions.

Synthesis of Heterocyclic Systems

The boronic ester group facilitates cyclization reactions to access polycyclic architectures. For instance, intramolecular coupling with tethered electrophiles can yield fused pyridine derivatives, which are prevalent in ligands for catalysis.

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) of similar pinacol boronic esters reveals decomposition temperatures above 150°C, suggesting robustness in high-temperature reactions .

Recent Advances and Future Directions

Recent studies highlight the use of 5-(cyclopentyl)pyridine-2-boronic acid pinacol ester in synthesizing kinase inhibitors and fluorescent probes . Future research may explore:

  • Photoinduced coupling to reduce palladium loading .

  • Flow chemistry adaptations for scalable production .

  • Bioconjugation techniques for targeted drug delivery .

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